molecular formula C15H14BrNO B5717217 N-(4-bromo-2,3-dimethylphenyl)benzamide

N-(4-bromo-2,3-dimethylphenyl)benzamide

Cat. No. B5717217
M. Wt: 304.18 g/mol
InChI Key: NMKCOISUXXOYQQ-UHFFFAOYSA-N
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Description

N-(4-bromo-2,3-dimethylphenyl)benzamide, also known as BDMC, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. BDMC is a member of the benzamide family of compounds and is structurally similar to other benzamides that have been shown to have biological activity.

Mechanism of Action

The mechanism of action of N-(4-bromo-2,3-dimethylphenyl)benzamide is not fully understood, but it is believed to act through multiple pathways. N-(4-bromo-2,3-dimethylphenyl)benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDAC inhibitors have been shown to have anti-tumor activity, and it is believed that N-(4-bromo-2,3-dimethylphenyl)benzamide's anti-tumor activity is due to its inhibition of HDACs. N-(4-bromo-2,3-dimethylphenyl)benzamide has also been shown to inhibit the activity of NF-kB, a transcription factor that plays a role in inflammation and cancer.
Biochemical and Physiological Effects:
N-(4-bromo-2,3-dimethylphenyl)benzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. N-(4-bromo-2,3-dimethylphenyl)benzamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth. In addition, N-(4-bromo-2,3-dimethylphenyl)benzamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

N-(4-bromo-2,3-dimethylphenyl)benzamide has several advantages for lab experiments. It is a relatively simple compound to synthesize, and it has been optimized for large-scale synthesis. N-(4-bromo-2,3-dimethylphenyl)benzamide has also been shown to have anti-tumor activity in various cancer cell lines, making it a promising compound for further research. However, there are also limitations to using N-(4-bromo-2,3-dimethylphenyl)benzamide in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects that could complicate interpretation of results.

Future Directions

There are several future directions for research on N-(4-bromo-2,3-dimethylphenyl)benzamide. One area of research is to elucidate its mechanism of action and identify its molecular targets. This could lead to the development of more targeted therapies for cancer and inflammation. Another area of research is to optimize the synthesis of N-(4-bromo-2,3-dimethylphenyl)benzamide and develop analogs with improved potency and selectivity. Finally, more preclinical studies are needed to evaluate the safety and efficacy of N-(4-bromo-2,3-dimethylphenyl)benzamide in animal models before it can be considered for clinical trials.

Synthesis Methods

The synthesis of N-(4-bromo-2,3-dimethylphenyl)benzamide involves the reaction of 4-bromo-2,3-dimethylphenylamine with benzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate amide, which is then deprotonated to form the final product, N-(4-bromo-2,3-dimethylphenyl)benzamide. The synthesis of N-(4-bromo-2,3-dimethylphenyl)benzamide has been optimized and can be carried out on a large scale, making it a viable compound for further research.

Scientific Research Applications

N-(4-bromo-2,3-dimethylphenyl)benzamide has been studied extensively for its potential as a therapeutic agent. It has been shown to have anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer. N-(4-bromo-2,3-dimethylphenyl)benzamide has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. In addition, N-(4-bromo-2,3-dimethylphenyl)benzamide has been shown to have anti-microbial activity against various bacterial strains.

properties

IUPAC Name

N-(4-bromo-2,3-dimethylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO/c1-10-11(2)14(9-8-13(10)16)17-15(18)12-6-4-3-5-7-12/h3-9H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMKCOISUXXOYQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)Br)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromo-2,3-dimethylphenyl)benzamide

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